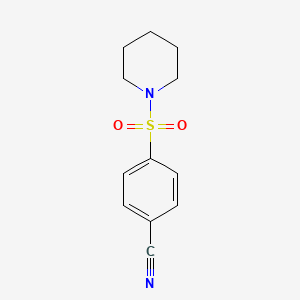

4-(Piperidine-1-sulfonyl)benzonitrile

描述

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceuticals and other biologically active compounds. Its prevalence is a testament to its synthetic accessibility and its ability to impart favorable pharmacokinetic properties to a molecule. Piperidine-containing compounds are found in a vast array of drug classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. googleapis.com The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. In organic synthesis, the piperidine nucleus serves as a versatile building block, readily undergoing various chemical transformations to generate diverse molecular architectures.

Role of Sulfonamide Linkages in Biologically Active Molecules

The sulfonamide functional group (-SO₂NR₂-) is another privileged scaffold in medicinal chemistry, most famously recognized in the sulfa class of antibiotics. smolecule.com Beyond their antimicrobial properties, sulfonamides are integral to a wide range of therapeutic agents, including diuretics, anticonvulsants, and hypoglycemic agents. This functional group is a bioisostere of amides and esters, offering improved metabolic stability and the ability to participate in strong hydrogen bonding interactions with biological receptors. smolecule.com The sulfonamide linkage is chemically robust and can be synthesized through well-established methods, making it an attractive linker in the design of complex molecules.

Utility of Benzonitrile (B105546) Moieties in Drug Discovery and Materials Science

The benzonitrile group, a benzene (B151609) ring substituted with a nitrile (-C≡N) function, is a versatile component in both drug discovery and materials science. In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor or be metabolically converted to an amide or carboxylic acid. google.com It is also a key pharmacophore in a number of approved drugs. In materials science, the rigidity and electronic properties of the benzonitrile unit are exploited in the synthesis of liquid crystals, polymers, and organic semiconductors. The nitrile functionality can also undergo a variety of chemical transformations, providing a handle for further molecular elaboration.

Overview of 4-(Piperidine-1-sulfonyl)benzonitrile as a Multicomponent Chemical Entity

This compound, with the chemical formula C₁₂H₁₄N₂O₂S, integrates the key features of its three constituent parts. guidechem.com The piperidine ring provides a three-dimensional scaffold, the sulfonamide group acts as a stable and versatile linker, and the benzonitrile moiety offers potential for biological interactions and further functionalization. This unique combination of structural features makes this compound a subject of interest for exploring new chemical space in the development of novel therapeutic agents and functional materials.

Below are some of the known chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂S |

| Molecular Weight | 250.32 g/mol |

| CAS Number | 227935-30-0 |

| Predicted Density | 1.3±0.1 g/cm³ |

| Predicted Boiling Point | 423.2±47.0 °C at 760 mmHg |

| Predicted Flash Point | 209.7±29.3 °C |

| Predicted Refractive Index | 1.603 |

Note: Some properties are predicted based on computational models.

Spectroscopic data provides further insight into the structure of the molecule. The ¹H NMR and ¹³C NMR data are consistent with the proposed structure, confirming the connectivity of the piperidine, sulfonyl, and benzonitrile groups. rsc.org

¹H NMR (400 MHz, CDCl₃) δ ppm: 1.41 (m, 2 H), 1.60 (m, 4 H), 2.99 (m, 4 H), 7.82 (m, 4H). rsc.org

¹³C NMR (400 MHz, CDCl₃) δ ppm: 23.36, 25.14, 46.91, 116.29, 117.38, 128.17, 132.87, 141.08. rsc.org

While extensive research on the specific biological activities or material properties of this compound is not widely available in the public domain, its chemical architecture suggests potential for further investigation in various scientific disciplines. The strategic combination of these three important chemical motifs provides a platform for the design and synthesis of new molecules with tailored properties.

Structure

3D Structure

属性

IUPAC Name |

4-piperidin-1-ylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZPXRNJBCXSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425158 | |

| Record name | 4-(Piperidine-1-sulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227935-30-0 | |

| Record name | 4-(1-Piperidinylsulfonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227935-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Piperidine-1-sulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Piperidine 1 Sulfonyl Benzonitrile and Analogues

Strategies for Piperidine (B6355638) Ring Formation

The piperidine scaffold is a ubiquitous structural motif in a vast number of bioactive compounds and marketed pharmaceuticals. kcl.ac.ukchemrevlett.com Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from ring-closing cyclizations to the reduction of pyridine (B92270) precursors. These methods offer various levels of complexity, stereocontrol, and functional group tolerance.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for forming the piperidine ring, wherein a linear precursor containing a nitrogen atom and a reactive site undergoes ring closure. nih.gov These reactions are often governed by Baldwin's rules for ring closure. nih.gov Key approaches in this category include electrophilic, metal-catalyzed, and radical-mediated cyclizations. nih.govresearchgate.net

Electrophilic Cyclization: In this approach, a nucleophilic nitrogen atom attacks an electrophilic carbon within the same molecule. The N-sulfonyliminium ion Pictet-Spengler cyclization is a notable example, where transition metal triflates can be used to activate sulfonamides to condense with aldehydes, triggering the intramolecular ring closure to form piperidines. usm.edu

Metal-Catalyzed Cyclization: Transition metals are widely used to facilitate the formation of the piperidine ring. Gold(I) complexes, for instance, have been used to catalyze the oxidative amination of non-activated alkenes for piperidine synthesis. nih.gov Similarly, palladium catalysts can be employed in Wacker-type aerobic oxidative cyclizations of alkenes bearing an amine group. organic-chemistry.org Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been shown to produce piperidines. acs.org

Radical-Mediated Amine Cyclization: This method involves the generation of a radical species that initiates a cyclization cascade. For example, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.gov Another strategy involves the photoredox-mediated radical cyclization of aldehydes with pendant alkenes, which can form six-membered rings like piperidine. organic-chemistry.org

Intermolecular Cyclization Reactions

Intermolecular strategies involve the assembly of the piperidine ring from two or more separate components. These methods often include cycloaddition reactions or multi-component reactions (MCRs). nih.gov A prominent example is the [3+3] cycloaddition, where two three-atom fragments combine to form the six-membered ring. nih.gov Piperidine itself can mediate [3+3] cyclization reactions to access more complex fused pyridine systems. acs.org Another common intermolecular approach is the two-component reaction involving the condensation of amines with aldehydes or ketones, followed by further steps to complete the ring. nih.gov

Reductive Amination and Hydrogenation Protocols

Reductive amination is a highly versatile and widely used method for C-N bond formation and can be applied to piperidine synthesis. nih.govresearchgate.net This two-step process typically involves the condensation of an amine with a carbonyl group to form an imine or iminium ion, which is then reduced to the corresponding amine. researchgate.net Intramolecular reductive amination of carbohydrate-derived precursors is a key method for producing polyhydroxy piperidines (azasugars). researchgate.net A convenient one-pot procedure for the reductive amination of secondary amines like piperidine with various aldehydes uses the borane-pyridine complex as a mild and efficient reducing agent, replacing more toxic reagents like sodium cyanoborohydride. tandfonline.comtandfonline.com

Hydrogenation of pyridine derivatives offers a direct route to the saturated piperidine core. This can be achieved using various catalysts and hydrogen sources.

Catalytic Hydrogenation: Palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) is an effective system for the complete reduction of pyridine N-oxides to piperidines. organic-chemistry.org

Transfer Hydrogenation: A ruthenium-catalyzed transfer hydrogenation using borane-ammonia (H₃N-BH₃) can reduce pyridines to the corresponding piperidines in very good yields. organic-chemistry.org A metal-free approach using a borane (B79455) catalyst with ammonia (B1221849) borane as the hydrogen source also achieves this transformation. organic-chemistry.org

Asymmetric Synthesis for Stereoselective Piperidine Derivatives

The synthesis of chiral piperidines is of paramount importance for the development of pharmaceuticals. Asymmetric synthesis aims to produce enantiomerically enriched piperidine derivatives, often through the use of chiral catalysts, auxiliaries, or chemo-enzymatic methods. nih.govrsc.org

Catalytic Asymmetric Synthesis: Chiral phosphine (B1218219) ligands have been developed for enantioselective reactions. For instance, a C₂-symmetric chiral phosphepine can catalyze the [4+2] annulation of imines with allenes to furnish functionalized piperidines with high stereoselectivity. acs.org Iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts using ligands such as MeO-BoQPhos is another efficient method for preparing enantioenriched piperidines. acs.org

Chemo-enzymatic Approaches: A combination of chemical synthesis and biocatalysis provides a sustainable route to stereo-defined piperidines. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines. nih.gov

Below is a table summarizing selected research findings on the asymmetric synthesis of piperidine derivatives.

| Precursor Type | Catalytic System/Method | Product Type | Enantiomeric Excess (ee) / Ratio (er) | Reference |

| Imines and Allenes | PBu₃-catalyzed [4+2] annulation with (S,S)-DIPAMP | Functionalized Piperidines | 34% ee | acs.org |

| Imines and Allenes | C₂-symmetric chiral phosphepine 1 | Functionalized Piperidines | Very good stereoselectivity | acs.org |

| 2-Alkyl-pyridinium salts | Ir-catalyzed hydrogenation with MeO-BoQPhos | 2-Alkyl Piperidines | Up to 93:7 er | acs.org |

| N-substituted tetrahydropyridines | Amine oxidase/ene imine reductase cascade | 3- and 3,4-substituted piperidines | High stereochemistry | nih.gov |

Formation of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone in medicinal chemistry and is typically formed by reacting a sulfonyl chloride with a primary or secondary amine. nih.govprinceton.edu This reaction is robust and forms the basis for synthesizing 4-(Piperidine-1-sulfonyl)benzonitrile from piperidine and 4-cyanobenzenesulfonyl chloride.

N-Sulfonation Reactions with Sulfonyl Chlorides

The reaction between an amine and a sulfonyl chloride proceeds via a nucleophilic substitution-type mechanism at the sulfur center. youtube.com The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.com The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic. youtube.com A non-nucleophilic base, such as pyridine or triethylamine (B128534), is commonly used for this purpose. youtube.com

The synthesis of sulfonamides from N-silylamines and sulfonyl chlorides is also an efficient method, proceeding in high yields. nih.gov This approach can be used to prepare a wide variety of sulfonamides under relatively mild conditions, often by refluxing equimolar quantities of the reactants in a solvent like acetonitrile (B52724). nih.gov

The following table presents data on the synthesis of various sulfonamides using sulfonyl chlorides, demonstrating the general applicability of this method.

| N-Silylamine | Sulfonyl Chloride | Product | Yield (%) | Reference |

| N-(trimethylsilyl)morpholine | Tosyl chloride | N-Tosylmorpholine | 99 | nih.gov |

| N-(trimethylsilyl)morpholine | Benzenesulfonyl chloride | N-(Phenylsulfonyl)morpholine | 99 | nih.gov |

| N-(trimethylsilyl)morpholine | Dansyl chloride | N-Dansylmorpholine | 99 | nih.gov |

| N-(trimethylsilyl)piperidine | Tosyl chloride | N-Tosylpiperidine | 99 | nih.gov |

| N-(trimethylsilyl)piperidine | Benzenesulfonyl chloride | N-(Phenylsulfonyl)piperidine | 99 | nih.gov |

Introduction and Functionalization of the Benzonitrile (B105546) Moiety

Reaction of Benzonitrile Derivatives with Piperidine Equivalents

A primary method for the synthesis of this compound involves the reaction of a pre-functionalized benzonitrile derivative, namely 4-cyanobenzenesulfonyl chloride, with piperidine. This reaction is a classic example of nucleophilic substitution at a sulfonyl group, where the secondary amine (piperidine) acts as the nucleophile, displacing the chloride from the sulfonyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Common bases include tertiary amines such as triethylamine or pyridine. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) or acetonitrile being frequently employed. sigmaaldrich.com The reaction kinetics can be influenced by the solvent's ability to stabilize the transition state. sigmaaldrich.com

While direct reaction with piperidine is common, the use of silylated piperidine derivatives, such as N-silylated piperidines, can also be employed. These reagents react with sulfonyl chlorides to yield the corresponding sulfonamides in high yields, often under reflux conditions in acetonitrile. researchgate.net

A related reaction involves the interaction of benzonitrile itself with piperidine under specific catalytic conditions. For instance, zinc(II) compounds can catalyze the nucleophilic addition of piperidine to the nitrile group of benzonitrile, leading to the formation of amidines. nih.gov This transformation, however, leads to a different class of compounds and is not a direct route to the target sulfonamide.

Transformations Involving Nitrile Functional Groups

The nitrile or cyano group (-C≡N) is a versatile functional group that can undergo a wide range of chemical transformations. acs.orgechemi.com Its electrophilic carbon atom is susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons. acs.org This dual reactivity allows for its conversion into various other functional groups, which can be a strategic consideration in the synthesis of complex molecules. acs.orgechemi.com

Common transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde using reagents such as diisobutylaluminum hydride (DIBAL-H). researchgate.net

Cycloaddition Reactions: Nitriles can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides, to form heterocyclic rings. acs.org

In the context of synthesizing analogues of this compound, these transformations can be employed to modify the nitrile group post-synthesis of the core structure, leading to a diverse range of derivatives. For example, hydrolysis of the nitrile would yield the corresponding carboxylic acid, while reduction would produce the aminomethyl derivative.

Integrated Synthetic Routes for this compound

The synthesis of the target compound can be achieved through both multi-step sequences and more streamlined one-pot procedures.

Multi-step Synthetic Sequences

A common and reliable approach to this compound is a two-step synthesis starting from 4-cyanothiophenol or a related precursor.

Step 1: Synthesis of 4-Cyanobenzenesulfonyl Chloride

The key intermediate, 4-cyanobenzenesulfonyl chloride, can be prepared through the oxidative chlorination of 4-cyanothiophenol. A typical procedure involves treating the thiol with an oxidizing and chlorinating agent. For example, N-chlorosuccinimide (NCS) in the presence of isopropyl alcohol and dichloromethane can effectively convert the thiol to the desired sulfonyl chloride. orgsyn.org

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 4-Cyanothiophenol | N-Chlorosuccinimide, Isopropyl alcohol | Dichloromethane | 0 - 20 °C | 1 h | ~99% |

This table presents a representative procedure for the synthesis of 4-cyanobenzenesulfonyl chloride. orgsyn.org

Alternatively, 4-cyanobenzenesulfonyl chloride can be synthesized from 4-aminobenzonitrile (B131773) via a Sandmeyer-type reaction, although this involves the use of diazonium salt intermediates.

Step 2: Reaction of 4-Cyanobenzenesulfonyl Chloride with Piperidine

The final step involves the reaction of the synthesized 4-cyanobenzenesulfonyl chloride with piperidine, as described in section 2.3.1. This reaction is generally high-yielding and proceeds under mild conditions.

A detailed multi-step synthesis of a related piperidine sulfonamide, 4-(toluene-4-sulfonyl)piperidine-1-carboxylic acid tert-butyl ester, starts from 1-benzyl-4-piperidone and involves several steps including reduction, debenzylation, Boc-protection, and finally condensation with tosyl chloride. researchgate.net This highlights the modular nature of multi-step syntheses in accessing a variety of substituted piperidine sulfonamides.

One-Pot Synthetic Procedures

One-pot syntheses offer a more efficient approach by minimizing the number of work-up and purification steps, thereby saving time and resources. For the synthesis of sulfonamides, one-pot procedures have been developed that start from readily available precursors.

One such method involves the in-situ preparation of sulfonyl chlorides from thiols followed by reaction with an amine in the same reaction vessel. syrris.jp For the synthesis of this compound, this would involve the oxidation of 4-cyanothiophenol with a reagent like N-chlorosuccinimide in acetonitrile, followed by the direct addition of piperidine to the reaction mixture. syrris.jp This approach avoids the isolation of the often-sensitive sulfonyl chloride intermediate.

| Starting Materials | Reagents | Solvent | Key Features |

| Thiol, Amine | N-Chlorosuccinimide (NCS), Tetrabutylammonium chloride, Water | Acetonitrile | In-situ generation of sulfonyl chloride, mild conditions, high yields. |

This table outlines a general one-pot procedure for sulfonamide synthesis from thiols. syrris.jp

Another innovative one-pot approach involves the conversion of aromatic carboxylic acids to sulfonamides. echemi.comresearchgate.net This method utilizes a copper-catalyzed decarboxylative halosulfonylation followed by amination in the same pot. echemi.comresearchgate.net This strategy allows for the synthesis of sulfonamides from the same starting materials as conventional amide couplings, offering a significant advantage in drug discovery campaigns. echemi.com

Advanced Synthetic Techniques and Optimization

To improve the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its analogues, advanced synthetic techniques and optimization studies are continuously being explored.

Catalytic Methods:

The development of catalytic methods for the formation of the C-N bond in N-arylsulfonamides is an active area of research. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the N-arylation of sulfonamides with aryl halides. acs.org The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. acs.org More recently, photosensitized nickel catalysis has emerged as a highly efficient method for the C-N bond formation between sulfonamides and aryl electrophiles under mild conditions. acs.org These catalytic approaches offer a powerful alternative to traditional methods, especially for the synthesis of complex analogues.

Optimization of Reaction Conditions:

Systematic optimization of reaction parameters such as solvent, temperature, catalyst loading, and base can significantly improve the yield and purity of the desired product. For instance, in the synthesis of sulfamides, a related class of compounds, the addition of a catalytic or stoichiometric amount of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been shown to dramatically increase the reaction yield. echemi.com The screening of various solvents is also crucial, as the solvent can influence reaction rates and selectivity. sigmaaldrich.comechemi.com

Flow Chemistry:

Multi-step syntheses can be significantly streamlined using flow chemistry, where reagents are pumped through a series of reactors containing immobilized reagents and catalysts. This technique allows for precise control over reaction conditions, improved safety, and easier scale-up. A multi-step flow synthesis of a natural product, for example, demonstrated the potential of this approach to combine multiple synthetic steps into a single continuous sequence. While not yet reported specifically for this compound, the principles of flow chemistry could be readily applied to its synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for constructing the arylsulfonamide core of this compound and its derivatives. acs.org These reactions are valued for their high functional group tolerance and reliability. acs.orgnih.gov

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds, typically between an aryl halide and an arylboronic acid. mdpi.com In the context of synthesizing analogues of the target compound, this reaction can be used to couple a pre-formed (4-cyanophenyl)boronic acid with a piperidine-1-sulfonyl halide or vice-versa, or to introduce diverse aryl or heteroaryl groups onto a core structure. nih.gov For instance, a key step in the synthesis of biaryl analogues often involves the coupling of substituted phenylboronic acids with substituted bromo- or chlorobenzenes using a palladium catalyst like Pd(OH)₂ or Pd(PPh₃)₄. mdpi.comnih.gov

The Negishi coupling , which pairs an organozinc reagent with an organic halide, is another highly effective palladium-catalyzed method. wikipedia.orgorganic-chemistry.org Its utility lies in the high reactivity and functional group compatibility of organozinc reagents. nih.gov This reaction allows for the coupling of various carbon centers (sp², sp³), making it suitable for creating complex analogues. wikipedia.org A typical approach might involve the reaction of an arylzinc reagent with an aryl halide in the presence of a palladium catalyst and a phosphine ligand. nih.govorganic-chemistry.org

Beyond direct C-C bond formation, palladium catalysis is instrumental in forming the crucial C-S or S-N bond of the sulfonamide. One strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates an arylsulfonyl chloride intermediate. nih.govmit.edu This intermediate can then be reacted in situ with an amine, such as piperidine, to yield the final arylsulfonamide product. nih.gov This approach is advantageous as it allows for the convergent synthesis of sulfonamide analogues by varying both the arylboronic acid and the amine component. nih.govmit.edu Another method is the direct C-N cross-coupling of primary or secondary sulfonamides with aryl halides or nonaflates, using specialized biaryl phosphine ligands like t-BuXPhos to facilitate the reaction. organic-chemistry.orgorganic-chemistry.org

| Reaction Type | Aryl Source | Sulfur/Nitrogen Source | Catalyst System (Example) | Key Feature | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Aryl Halide | Pd(PPh₃)₄ / Base | Forms C-C bonds to build biaryl analogues. | mdpi.comnih.gov |

| Negishi | Organozinc Reagent | Aryl Halide | Pd(P(t-Bu)₃)₂ | Highly reactive; tolerates many functional groups. | nih.govwikipedia.org |

| Chlorosulfonylation/Amination | Arylboronic Acid | [SO₂Cl]⁺ synthon / Amine | Pd-catalyst / Amine | Convergent synthesis via sulfonyl chloride intermediate. | nih.govmit.edu |

| C-N Coupling | Aryl Nonaflate | Primary Sulfonamide | Pd-catalyst / t-BuXPhos | Direct formation of the S-N bond. | organic-chemistry.org |

High-Throughput Experimentation in Synthetic Route Scouting

High-Throughput Experimentation (HTE) has revolutionized synthetic chemistry by enabling the rapid screening of numerous reaction conditions in parallel. youtube.com This methodology is particularly valuable for scouting and optimizing synthetic routes to complex molecules like this compound and its analogues. HTE utilizes automated instrumentation and specialized software to efficiently test variations in catalysts, ligands, solvents, bases, temperature, and reaction times. youtube.com

In the context of the palladium-catalyzed reactions described previously, HTE can accelerate the discovery of the most efficient catalyst system. For example, a 96-well plate could be used to screen dozens of different phosphine ligands and palladium sources simultaneously for a Suzuki or Negishi coupling, quickly identifying the conditions that provide the highest yield and purity. youtube.com This approach minimizes reagent consumption and significantly reduces the time required for process development compared to traditional one-at-a-time experimentation. youtube.com

HTE is also integral to discovery chemistry, where large libraries of related compounds are needed for biological screening. rsc.org Automated platforms can perform parallel syntheses, allowing for the rapid generation of a diverse set of sulfonamide analogues from a common intermediate. rsc.orgnih.gov This capability is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. researchgate.net

| Parameter | Description | Impact on Synthesis |

|---|---|---|

| Catalyst | The transition metal source (e.g., different Pd or Ni salts). | Determines the fundamental reactivity and efficiency of the transformation. |

| Ligand | Molecule bound to the metal center (e.g., various phosphines, NHCs). | Fine-tunes the catalyst's stability, solubility, and reactivity; crucial for yield and selectivity. |

| Solvent | The medium in which the reaction occurs (e.g., toluene, THF, dioxane). | Affects solubility of reagents and catalyst, and can influence reaction rate and mechanism. |

| Base | Inorganic or organic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Essential for activating the coupling partners in many cross-coupling reactions. |

| Temperature | The reaction temperature. | Influences reaction kinetics and can affect the stability of reactants and products. |

Photochemical and Organometallic Catalysis

Beyond palladium, other catalytic systems involving light or different metals offer alternative pathways for synthesizing sulfonamides. These methods can provide unique reactivity and sometimes proceed under milder conditions.

Photochemical catalysis has emerged as a powerful strategy, particularly for late-stage functionalization. acs.orgnih.gov Metal-free photocatalytic approaches can be used to generate sulfonyl radical intermediates from existing sulfonamides. acs.org These highly reactive radicals can then engage with a variety of coupling partners, such as alkenes, in hydrosulfonylation processes to form complex sulfones. acs.orgnih.gov This type of radical-based strategy represents a departure from traditional two-electron cross-coupling pathways.

Organometallic catalysis , not limited to palladium, provides foundational methods for sulfonamide synthesis. A common approach involves the use of organometallic reagents like Grignard (organomagnesium) or organolithium compounds. rsc.orgorganic-chemistry.org These nucleophilic reagents can react with a sulfur dioxide source, such as sulfuryl chloride or a stable surrogate like DABSO (DABCO-bis(sulfur dioxide)), to generate a metal sulfinate intermediate. organic-chemistry.orgresearchgate.net This intermediate can be trapped in situ with an aminating agent to form the sulfonamide. organic-chemistry.org Gold catalysis has also been employed for the synthesis of sulfinate derivatives from arylboronic acids, which are versatile precursors to sulfonamides and other sulfonyl-containing compounds. escholarship.org

| Method | Catalyst/Reagent Type | Key Intermediate | Description | Reference |

|---|---|---|---|---|

| Photocatalysis | Organic Dye / Light | Sulfonyl Radical | Generates a radical from a sulfonamide for further functionalization. | acs.orgnih.gov |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Metal Sulfinate | Addition of an organometallic reagent to a SO₂ source, followed by amination. | rsc.orgorganic-chemistry.org |

| Gold Catalysis | Gold(I) Complex | Gold Sulfinate | Catalytic synthesis of sulfinates from arylboronic acids as precursors to sulfonamides. | escholarship.org |

| Copper Catalysis | Copper Salt | Aryl Radical | Aminosulfonylation of aryldiazonium salts using a SO₂ surrogate. | organic-chemistry.org |

Late-Stage Functionalization Strategies

Late-Stage Functionalization (LSF) refers to the chemical modification of complex molecules at a late point in a synthetic sequence. nyu.eduacs.org This strategy is highly valuable in drug discovery as it allows for the rapid diversification of a promising molecular scaffold without requiring a complete re-synthesis. researchgate.net For a core structure like this compound, LSF can be applied to modify the molecule and generate a library of analogues.

One powerful LSF approach involves leveraging the sulfonamide group itself as a synthetic handle. chemrxiv.orgchemrxiv.org Mild, reductive deamination of primary sulfonamides can generate sulfinate intermediates. chemrxiv.org These sulfinates are exceptionally versatile and can be converted into a range of other functional groups, or even used as nucleophiles in cross-coupling reactions, effectively acting as precursors to aryl nucleophiles. chemrxiv.org Another strategy employs photocatalysis to generate sulfonyl radicals from sulfonamides, which can then undergo further reactions. acs.orgnih.gov This method allows the sulfonamide, often considered a stable and unreactive group, to participate in new bond-forming reactions. acs.org

Deaminative functionalization offers another route for modifying primary sulfonamides. acs.org Through diazotization, the sulfonamino group can be converted into a good leaving group, enabling subsequent nucleophilic substitution to form sulfonyl chlorides, sulfonates, or other complex sulfonamides. acs.org This obviates the need for pre-functionalization of the sulfonamide. acs.org These LSF methods collectively provide a powerful toolkit for modifying a parent molecule, enabling detailed exploration of its chemical and biological properties.

| LSF Strategy | Key Reagent/Condition | Intermediate | Resulting Transformation | Reference |

|---|---|---|---|---|

| Reductive Deamination | NHC-catalyzed reaction | Sulfinate | Conversion of a primary sulfonamide to various other functional groups. | chemrxiv.orgchemrxiv.org |

| Photocatalytic Activation | Photocatalyst / Light | Sulfonyl Radical | Enables hydrosulfonylation of alkenes. | acs.orgnih.gov |

| Deaminative Functionalization | tBuONO / Nucleophile | Diazonium Intermediate | Converts primary sulfonamides to sulfonyl chlorides, sulfonates, etc. | acs.org |

| C-H Functionalization | Transition Metal Catalyst | N/A | Direct modification of C-H bonds on the aromatic ring of the molecule. | acs.orgrwth-aachen.de |

Chemical Reactivity and Transformation Studies of 4 Piperidine 1 Sulfonyl Benzonitrile

Reactivity at the Sulfonyl Group

The sulfonamide linkage (Ar-SO₂-NR₂) in 4-(Piperidine-1-sulfonyl)benzonitrile is a focal point of its chemical reactivity. Secondary sulfonamides are generally stable, but the sulfur atom can act as an electrophilic center. The reactivity of this group is often studied through cleavage reactions or modifications that activate the sulfonamide for further substitution.

Research into related benzenesulfonates demonstrates that the sulfonyl group can be a target for nucleophiles. For instance, studies on the aminolysis of substituted benzenesulfonates show that they can react through a stepwise mechanism. psu.edu In these reactions, a nucleophile, such as an amine, attacks the electrophilic sulfur atom. psu.edu While the secondary sulfonamide in this compound is less reactive than a sulfonate ester leaving group, this principle of nucleophilic attack at the sulfur center remains relevant under forcing conditions or with appropriate activation.

A significant challenge in sulfonamide chemistry is the typically low reactivity of the N-H or N-C bonds. However, methods have been developed for the activation of primary sulfonamides to form highly reactive sulfonyl chlorides. nih.gov This involves activating the nitrogen atom, which then allows for the displacement of the amino group by a nucleophile. nih.gov Although this specific method applies to primary sulfonamides, it underscores the strategic importance of activating the sulfonamide group to facilitate transformations at the sulfonyl center. Such transformations could potentially convert the sulfonamide in this compound into other sulfonyl derivatives like sulfonates or sulfonic acids. nih.gov

Reactions of the Benzonitrile (B105546) Functional Group

The benzonitrile group consists of a nitrile (-C≡N) substituent on a benzene (B151609) ring. This arrangement allows for reactions at both the nitrile moiety and the aromatic ring itself.

The benzonitrile portion of the molecule can participate in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing sulfonyl group. While the primary reaction site is often the nitrile itself, related compounds show that substitution on the aromatic ring is possible. For example, the synthesis of analogs has been achieved through the reaction of a 4-fluorobenzonitrile (B33359) with a piperidine (B6355638) derivative, where the piperidine displaces the fluoride (B91410) ion. nih.gov This type of reaction highlights the potential for modifying the benzene ring of this compound, should a suitable leaving group be present at another position on the ring.

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations to yield different nitrogen-containing structures.

One common transformation is the metal-catalyzed addition of amines to the nitrile carbon. Zinc(II) compounds have been shown to be effective catalysts for the nucleophilic addition of secondary amines, such as piperidine, to nitriles to form amidines. rsc.orgresearchgate.net This reaction proceeds by activation of the nitrile group by the metal catalyst, making it more susceptible to attack by the amine. The resulting products are often isolated as amidine complexes or amidinium salts. rsc.orgresearchgate.net

The nitrile group can also be converted into various heterocyclic systems. Through 1,3-dipolar cycloaddition reactions, the nitrile functionality can react with nitrile oxides or nitrile imides. rsc.orgrsc.org For instance, the reaction of a benzonitrile N-imide with a tetrazole can lead to the formation of substituted 1,2,4-triazoles. rsc.org These transformations provide a powerful route for synthesizing more complex molecular architectures from the relatively simple nitrile precursor.

| Transformation | Reagents/Conditions | Product Type | Reference(s) |

| Amidine Formation | Secondary Amine, Zn(II) Catalyst | Amidine / Amidinium Salt | rsc.org, researchgate.net |

| 1,2,4-Triazole Formation | Benzonitrile N-imide, Tetrazole, Thermolysis | Substituted 1,2,4-Triazole | rsc.org |

| Oxathiadiazole Oxide Formation | N-sulphinylaniline | 1,2,3,5-oxathiadiazole 2-oxide | rsc.org |

Chemical Transformations of the Piperidine Ring

The saturated piperidine ring offers sites for functionalization, primarily through oxidation or reactions involving the nitrogen atom. While the nitrogen is part of a stable sulfonamide, the carbon atoms of the ring can be chemically altered.

A common transformation for piperidine rings is oxidation to form piperidin-4-ones. chemrevlett.com This can be achieved using various oxidizing agents and often proceeds via a Mannich condensation-type synthesis route to build the initial ring, which is then oxidized. chemrevlett.com Such oxidation reactions on the pre-formed piperidine ring in this compound could introduce a ketone functionality, providing a handle for further synthetic modifications. The conformation of the piperidine ring, which typically adopts a chair conformation, can influence the stereochemical outcome of these reactions. chemrevlett.com

The synthesis of piperidine derivatives can also be achieved through various cyclization strategies, which can sometimes be reversed or modified in existing piperidine rings under certain conditions. nih.gov While many methods focus on the formation of the ring, the principles of intramolecular cyclization can sometimes be applied to ring-opening or rearrangement reactions. nih.gov

Investigations into Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new transformations.

Kinetic studies on the aminolysis of related benzenesulfonates suggest that nucleophilic substitution at the sulfonyl group proceeds via a stepwise mechanism. psu.edu This involves the formation of a tetrahedral intermediate, and the rate-determining step can change depending on the basicity of the nucleophile and the nature of the leaving group. psu.edu The use of Hammett plots in these studies helps to elucidate the electronic effects of substituents on the reaction rate, confirming the influence of the benzene ring's substituents on the reactivity of the distal sulfonyl group. psu.edu

In the context of nitrile transformations, the 1,3-cycloaddition of benzonitrile oxides to other molecules has been proposed to occur through a concerted mechanism. rsc.org Despite poor Hammett correlations in some cases, the collected kinetic data, including activation entropies, point towards a transition state with some charge imbalance, rather than a stepwise process involving a discrete intermediate. rsc.org Similarly, the formation of 1,2,4-triazoles from hydrazonoyltetrazoles, derived from nitrile imides, involves complex thermal fragmentation and rearrangement pathways that are sensitive to substituents on the aromatic rings. rsc.org

Theoretical and Computational Investigations of 4 Piperidine 1 Sulfonyl Benzonitrile

Quantum Chemical Calculation Methodologies

The foundation of modern computational analysis of organic molecules like 4-(Piperidine-1-sulfonyl)benzonitrile lies in quantum chemical methods. These methodologies allow for the precise calculation of the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a mainstay in the computational study of sulfonamides and related molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods calculate the electron density of a system to determine its energy and other properties.

Hybrid functionals are particularly popular for these types of analyses. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used and has been shown to provide reliable geometric and spectroscopic data for various sulfonamides and piperidine (B6355638) derivatives. mdpi.comresearchgate.net Another functional, M06 (Minnesota 06), is also utilized, known for its robust performance across a range of chemical systems, including non-covalent interactions. The selection of the functional is a critical step, as it directly influences the accuracy of the predicted properties. For instance, studies on related sulfonamides have successfully used B3LYP to correlate computed data with experimental X-ray diffraction and NMR results. mdpi.com

| Methodology | Description | Common Applications in Sulfonamide Research |

| Density Functional Theory (DFT) | A computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable. | Geometry optimization, vibrational frequency analysis, electronic property calculation. |

| B3LYP Functional | A hybrid exchange-correlation functional that combines Hartree-Fock exchange with DFT exchange and correlation. | A widely-used, versatile functional for predicting molecular structures and energies of organic compounds. mdpi.com |

| M06 Functional | A meta-hybrid GGA functional, part of the Minnesota functionals family, known for good performance with main-group thermochemistry and non-covalent interactions. | Alternative to B3LYP, often used for systems where dispersion forces are significant. |

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set is crucial for the accuracy of the calculation. For molecules containing second-row elements like sulfur, a flexible and robust basis set is required.

The Pople-style basis set 6-311G(d,p) is frequently employed in the study of sulfonamides. mdpi.com This notation indicates that the core electrons are described by 6 Gaussian functions, while the valence electrons are described by a split-valence scheme of 3, 1, and 1 Gaussian functions. The addition of polarization functions, denoted by (d,p), on heavy atoms (d) and hydrogen atoms (p) is essential. These functions provide the necessary flexibility to accurately describe anisotropic electron density in bonding environments, such as the tetrahedral geometry around the sulfur atom and the C-H bonds of the piperidine ring. For more demanding calculations, diffuse functions may be added (e.g., 6-311++G(d,p)) to better describe anions or weak intermolecular interactions. mdpi.com Validation of the chosen method involves comparing calculated results, such as bond lengths, bond angles, and vibrational frequencies, with available experimental data from techniques like X-ray crystallography and NMR spectroscopy. mdpi.com

Molecular Geometry and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this involves analyzing the conformation of the piperidine ring and the orientation of the sulfonylbenzonitrile group.

The piperidine ring in this compound is expected to adopt a stable chair conformation to minimize steric and torsional strain, a common feature in related piperidine structures. nih.gov In this conformation, the substituents on the ring can occupy two distinct positions: axial (pointing perpendicular to the plane of the ring) and equatorial (pointing outwards from the ring).

The benzenesulfonyl group attached to the nitrogen atom of the piperidine ring is not directly on a carbon atom, but its orientation relative to the ring is a key conformational feature. The geometry around the nitrogen atom is typically trigonal pyramidal, and the entire sulfonylpiperidine moiety can undergo ring inversion. The energy difference between conformers where the sulfonyl group is in a pseudo-axial or pseudo-equatorial position relative to the mean plane of the ring is a critical aspect of the molecule's conformational landscape. Computational energy calculations are used to determine which conformation is lower in energy and therefore more populated at equilibrium.

Conformational isomerism in this compound also arises from rotation around the S-N and S-C bonds. The rotation around the S-N bond can lead to different arrangements of the piperidine ring relative to the sulfonyl group. Studies on similar sulfonamides have identified staggered and eclipsed conformations around this bond as being significant. nih.gov

A comprehensive conformational analysis would involve a systematic search of the potential energy surface by rotating key dihedral angles to locate all low-energy minima. The results of such a search would yield the relative energies of different stable isomers and the energy barriers for interconversion between them. These parameters are vital for understanding the molecule's flexibility and how it might interact with other molecules.

| Key Geometric Parameter | Description |

| Bond Lengths (e.g., S=O, S-N, S-C) | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles (e.g., O=S=O, C-S-N) | The angle formed between three connected atoms. |

| Dihedral Angles (e.g., C-S-N-C) | The angle between two intersecting planes, used to define the conformation around a rotatable bond. |

Electronic Structure Characterization

DFT calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to its chemical reactivity and spectroscopic properties. This characterization typically involves the analysis of molecular orbitals and the electrostatic potential.

The electronic structure is often visualized through the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, the molecular electrostatic potential (MEP) map is a valuable tool derived from computational calculations. It illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the nitrile group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. eurjchem.comresearchgate.net This small gap often facilitates intramolecular charge transfer (ICT), where electron density moves from the donor part of the molecule to the acceptor part upon excitation. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the more electron-rich piperidine ring and the sulfonyl group. In contrast, the LUMO would likely be centered on the electron-withdrawing benzonitrile (B105546) moiety, specifically the cyano group and the phenyl ring. semanticscholar.org The calculated HOMO-LUMO energy gap would therefore indicate the molecule's propensity for charge transfer from the piperidyl-sulfonyl portion to the cyanophenyl portion. In similar sulfonamide derivatives, this energy gap is a key factor in determining their chemical behavior. mdpi.comeurjchem.com

Illustrative Data for FMO Analysis

The following table presents representative FMO energy values as would be calculated for a molecule like this compound, based on data from analogous compounds. These values are for illustrative purposes to show what a typical DFT calculation would yield.

| Parameter | Illustrative Energy (eV) |

| HOMO Energy (EHOMO) | -6.8 eV |

| LUMO Energy (ELUMO) | -2.5 eV |

| Energy Gap (ΔE) | 4.3 eV |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides insight into the delocalization of electron density within a molecule, arising from interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, stabilize the molecule. The stabilization energy (E(2)) associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) quantifies the strength of this interaction. Larger E(2) values indicate more significant charge delocalization and greater molecular stability. researchgate.net

In this compound, significant hyperconjugative interactions would be expected. Key interactions would likely involve the delocalization of lone pair electrons from the oxygen and nitrogen atoms of the sulfonyl group into the antibonding orbitals (σ* and π) of the adjacent phenyl ring and piperidine ring. For instance, a strong interaction would be anticipated from the lone pair of the piperidine nitrogen (n) to the antibonding orbitals of the sulfur-oxygen bonds (σS-O). Similarly, delocalization from the π orbitals of the phenyl ring to the π* orbital of the cyano group is expected, contributing to the stability of the benzonitrile fragment.

Illustrative Data for NBO Analysis

This table shows examples of the type of stabilization energies that NBO analysis would reveal for significant orbital interactions in this compound.

| Donor Orbital (i) | Acceptor Orbital (j) | Illustrative Stabilization Energy E(2) (kcal/mol) |

| π(Car-Car) | π(C≡N) | > 20 |

| n(Npiperidine) | σ(S-Car) | ~ 5 |

| n(Osulfonyl) | σ(S-Npiperidine) | ~ 2.5 |

| π(Car-Car) | π(S=O) | ~ 15 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive behavior. The MEP map uses a color scale to indicate different potential values: red signifies regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential. rsc.org

For this compound, the MEP map would be expected to show distinct regions of varying potential. The most negative potential (red) would be concentrated around the highly electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the cyano group. These areas represent the most likely sites for electrophilic attack. Conversely, the most positive potential (blue) would likely be found around the hydrogen atoms of the piperidine ring and the phenyl ring, indicating sites susceptible to nucleophilic attack. The analysis of similar sulfonamide structures confirms that the sulfonyl oxygens are primary centers of negative potential. rsc.org

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. This analysis helps in understanding the distribution of electron density across the molecular framework. The calculated charges influence many molecular properties, including the dipole moment and electronic structure.

In this compound, the Mulliken charge distribution would reflect the electronegativity of the constituent atoms. It is anticipated that the oxygen atoms of the sulfonyl group would carry the most significant negative charges. The nitrogen atom of the cyano group would also be expected to have a substantial negative charge. The sulfur atom, being bonded to two highly electronegative oxygen atoms, would exhibit a significant positive charge. Carbon atoms in the phenyl ring attached to the sulfonyl group and the cyano group would also show varied charges due to resonance and inductive effects. The hydrogen atoms would consistently carry small positive charges.

Noncovalent Interaction Studies

Noncovalent interactions, particularly hydrogen bonds and van der Waals forces, are crucial in determining the supramolecular structure and crystal packing of molecules. These interactions, while weaker than covalent bonds, collectively govern the physical properties and biological recognition capabilities of a compound. rsc.org

Intra- and Intermolecular Hydrogen Bonding Interactions

In the solid state, molecules of this compound would likely arrange themselves to maximize stabilizing intermolecular interactions. While the molecule lacks strong hydrogen bond donors like N-H or O-H groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the sulfonyl group and the nitrogen of the cyano group are effective hydrogen bond acceptors. Therefore, hydrogen atoms from the piperidine and phenyl rings of neighboring molecules could form a network of weak intermolecular hydrogen bonds, influencing the crystal packing. nih.govnih.gov Analysis of similar crystal structures shows that C-H···O and C-H···π interactions are common motifs. nih.gov Intramolecular hydrogen bonds are not expected to be a prominent feature in this molecule due to its conformational structure.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer (ICT) characteristics, featuring a strong electron donor and a strong electron acceptor connected by a π-conjugated system, often exhibit significant nonlinear optical (NLO) properties. These properties are quantified by the molecular polarizability (α) and the first-order hyperpolarizability (β). A large β value indicates a strong NLO response, which is desirable for applications in optoelectronics and photonics. researchgate.netresearchgate.net

The structure of this compound contains a donor system (piperidyl-sulfonyl) and an acceptor system (cyanophenyl). The presence of the electron-withdrawing cyano group and the π-system of the benzene (B151609) ring facilitates charge transfer, which is a key requirement for NLO activity. Computational studies on similar donor-acceptor sulfonamides and benzonitriles have shown that such structures can possess considerable hyperpolarizability. researchgate.netsemanticscholar.org Therefore, it is predicted that this compound would exhibit NLO properties, with its hyperpolarizability being influenced by the efficiency of the charge transfer across the molecular backbone.

Illustrative Data for NLO Properties

This table provides representative values for NLO properties that would be calculated for a molecule with this structure, based on findings for similar compounds.

| NLO Property | Illustrative Calculated Value (a.u.) |

| Dipole Moment (μ) | ~ 5 - 8 Debye |

| Isotropic Polarizability (αiso) | ~ 150 - 200 |

| First-Order Hyperpolarizability (βtot) | ~ 1000 - 3000 |

Calculation of Linear Polarizability (α) and First-Order Hyperpolarizability (β)

The study of linear polarizability (α) and first-order hyperpolarizability (β) is fundamental to understanding a molecule's response to an external electric field, which is crucial for the development of nonlinear optical (NLO) materials. nih.govnih.gov These materials have wide-ranging applications in optoelectronic technologies, including optical data storage and signal processing. nih.gov Sulfonamide derivatives are a class of compounds often investigated for their NLO properties due to their potential for significant electronic charge asymmetry and delocalization. nih.govrsc.org

Linear Polarizability (α): This property measures the linear response of the molecular electron cloud to an applied electric field, resulting in an induced dipole moment. It is a tensor quantity, but often the average polarizability (α_tot_) is reported to provide a general measure of the molecule's deformability.

First-Order Hyperpolarizability (β): Also known as the first hyperpolarizability, this property describes the nonlinear, second-order response of the molecule to a strong electric field. A non-zero β value is a prerequisite for second-harmonic generation (SHG), a key NLO phenomenon. The magnitude of the total first hyperpolarizability (β_tot_) is a critical indicator of a molecule's potential as an NLO material.

These parameters are typically calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). researchgate.netnih.gov Functionals such as B3LYP are often employed with appropriate basis sets (e.g., 6-311++G(d,p)) to perform these calculations. researchgate.netnih.gov An inverse relationship is often observed between the HOMO-LUMO energy gap and the hyperpolarizability value; a smaller energy gap generally leads to a higher NLO response. nih.govrsc.org

While specific calculated values for this compound are not available in the reviewed literature, the table below illustrates the typical format for reporting such data.

| Parameter | Description | Calculated Value |

| α_tot | Total linear polarizability | Data not available in literature |

| Δα | Anisotropy of polarizability | Data not available in literature |

| β_tot_ | Total first-order hyperpolarizability | Data not available in literature |

This table is illustrative. The values for this compound have not been reported in the searched scientific literature.

Advanced Topological Analysis (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Advanced topological analyses of the electron density provide profound insights into the chemical bonding and non-covalent interactions within a molecule. These methods go beyond simple orbital models to map the spatial distribution and localization of electrons.

Reduced Density Gradient (RDG): RDG analysis is a powerful technique for visualizing and characterizing non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. It is based on the relationship between the electron density (ρ) and its first derivative. A scatter plot of the RDG versus the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂))ρ can identify and differentiate these weak interactions, which are crucial for understanding crystal packing and molecular recognition.

Electron Localization Function (ELF): The ELF is a function of the electron density that takes values between 0 and 1. It provides a clear picture of electron localization in a molecule. High ELF values (approaching 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. This analysis helps in understanding the nature of chemical bonds and the distribution of valence electrons.

Localized Orbital Locator (LOL): Similar to ELF, the LOL is another tool used to visualize areas of high electron localization. It is based on the kinetic energy density and helps to distinguish features of chemical bonding in terms of local kinetic energy. LOL provides a clear and intuitive representation of bonding and lone pair regions within the molecular space.

For this compound, these analyses would elucidate the nature of the bonds within the piperidine and benzonitrile rings, the sulfonamide linkage, and any intramolecular non-covalent interactions that contribute to its specific three-dimensional conformation.

| Analysis Type | Information Provided | Potential Insights for this compound |

| RDG | Visualization of non-covalent interactions. | Would reveal intramolecular hydrogen bonds or steric clashes influencing the orientation of the piperidine and phenyl rings. |

| ELF | Mapping of electron pair localization (bonds, lone pairs). | Would characterize the covalent bonds (C-C, C-N, S=O) and the localization of lone pairs on oxygen and nitrogen atoms. |

| LOL | Visualization of regions with high electron localization. | Would provide a complementary view to ELF, clearly delineating the bonding and lone pair domains within the molecule. |

This table describes the general application of these methods. Specific analyses for this compound are not available in the searched literature.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-(Piperidine-1-sulfonyl)benzonitrile in solution. One- and two-dimensional NMR experiments offer unambiguous evidence for the atomic arrangement and connectivity.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for both the piperidine (B6355638) and the substituted benzene (B151609) rings. Data recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows multiplets for the piperidine protons at approximately 1.41 ppm (2H), 1.60 ppm (4H), and 2.99 ppm (4H). rsc.org The four aromatic protons on the benzonitrile (B105546) ring appear as a multiplet around 7.82 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the presence of all 12 carbon atoms in unique chemical environments. Key signals include those for the piperidine ring carbons at approximately 23.36, 25.14, and 46.91 ppm. rsc.org The aromatic carbons of the benzonitrile moiety are observed at 116.29 ppm (quaternary carbon attached to the CN group), 117.38 ppm (nitrile carbon), 128.17 ppm, 132.87 ppm, and 141.08 ppm (quaternary carbon attached to the sulfonyl group). rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Description | Reference |

| ¹H | 7.82 (m, 4H) | Aromatic Protons | rsc.org |

| ¹H | 2.99 (m, 4H) | Piperidine Protons (α to N) | rsc.org |

| ¹H | 1.60 (m, 4H) | Piperidine Protons (β to N) | rsc.org |

| ¹H | 1.41 (m, 2H) | Piperidine Proton (γ to N) | rsc.org |

| ¹³C | 141.08 | C-SO₂ (Aromatic) | rsc.org |

| ¹³C | 132.87 | CH (Aromatic) | rsc.org |

| ¹³C | 128.17 | CH (Aromatic) | rsc.org |

| ¹³C | 117.38 | C≡N | rsc.org |

| ¹³C | 116.29 | C-CN (Aromatic) | rsc.org |

| ¹³C | 46.91 | CH₂ (α to N, Piperidine) | rsc.org |

| ¹³C | 25.14 | CH₂ (β to N, Piperidine) | rsc.org |

| ¹³C | 23.36 | CH₂ (γ to N, Piperidine) | rsc.org |

While one-dimensional NMR provides the initial framework, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex spin systems.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. It would show correlations between the adjacent methylene (B1212753) groups within the piperidine ring, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the proton signal at 2.99 ppm to the carbon signal at 46.91 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule in solution.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, complementing the information from the standard ¹³C NMR spectrum.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would exhibit several key absorption bands.

Nitrile (C≡N) Stretch: A sharp, medium-to-strong absorption band is expected in the range of 2240–2220 cm⁻¹, which is characteristic of the nitrile functional group. acs.orglibretexts.org

Sulfonyl (S=O) Stretch: The sulfonyl group gives rise to two very strong and distinct stretching bands. The asymmetric stretching vibration typically appears in the 1350–1300 cm⁻¹ region, while the symmetric stretch is found in the 1160–1120 cm⁻¹ range. researchgate.net

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz The C=C stretching vibrations within the benzene ring usually appear as a series of bands in the 1600–1450 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretches: The C-H stretching vibrations of the methylene groups in the piperidine ring are expected to appear as strong bands just below 3000 cm⁻¹, typically in the 2950–2850 cm⁻¹ range. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Piperidine) | Stretch | 2950 - 2850 | Strong |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Medium, Sharp |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Weak |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass and molecular formula of a compound, as well as structural details based on its fragmentation patterns.

Molecular Ion Peak: The molecular formula of this compound is C₁₂H₁₄N₂O₂S. nih.gov Its monoisotopic mass is 250.0776 Da, and the nominal molecular weight is 250.32 g/mol . nih.gov In high-resolution mass spectrometry (HRMS), the experimentally determined mass would be very close to the calculated exact mass, confirming the elemental composition.

Fragmentation Pattern: A characteristic fragmentation pathway for aromatic sulfonamides upon ionization is the extrusion of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.govresearchgate.net This rearrangement is a key diagnostic feature. nih.gov Other expected fragmentations would involve the piperidine ring, such as the loss of ethyl or propyl fragments, and cleavage to form the cyanophenyl or piperidinylsulfonyl ions.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and information on intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, analysis of the closely related compound [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides significant insight into the expected molecular architecture. researchgate.net

Molecular Conformation: In the solid state, the piperidine ring is expected to adopt a stable chair conformation. researchgate.netresearchgate.net This is a common feature for piperidine-containing structures. researchgate.net

Sulfonamide Geometry: The geometry around the sulfur atom of the sulfonamide group would be approximately tetrahedral. researchgate.net

Intermolecular Interactions: The crystal packing would be stabilized by various intermolecular forces. While the reference compound features hydrogen bonds due to its hydroxyl group, in this compound, the packing would be dominated by dipole-dipole interactions (from the nitrile and sulfonyl groups) and van der Waals forces.

Determination of Crystal System and Space Group

The determination of the crystal system and space group of a compound is a critical step in its solid-state characterization. This process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The symmetry of this pattern provides direct information about the crystal's internal arrangement.

For related compounds, this analysis is crucial. For instance, studies on derivatives have shown that they often crystallize in monoclinic systems, with common space groups being P2₁/c or C2/c. Another related compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, also crystallizes in a monoclinic system. In contrast, 1,4-bis(4-cyanobenzyl)piperazine, which shares the cyanobenzyl group, adopts a triclinic system with a P-1 space group. These examples highlight that while predictions can be made, experimental determination is essential for each unique compound.

The process begins with mounting a suitable single crystal on a diffractometer. The crystal is then cooled, often to a low temperature like 113 K, to minimize thermal vibrations of the atoms, which allows for a more precise measurement of their positions. As the crystal is rotated in the X-ray beam, a large number of diffraction spots are collected. The geometric positions of these spots are used to determine the dimensions of the unit cell—the basic repeating unit of the crystal.

Software is then used to analyze the symmetry of the diffraction data and to identify the crystal system (e.g., monoclinic, triclinic) and the specific space group, which describes the symmetry elements present in the unit cell.

Table 1: Illustrative Crystal Data for a Related Benzonitrile Derivative (Note: This data is for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile and serves as an example of typical crystallographic parameters. Specific data for this compound is not publicly available.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.090 (2) |

| b (Å) | 11.100 (2) |

| c (Å) | 13.446 (3) |

| β (°) | 100.72 (3) |

| Volume (ų) | 1479.7 (5) |

| Z | 4 |

| Data sourced from reference. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how neighboring molecules interact.

The Hirshfeld surface is generated based on the electron density of a molecule. The analysis partitions the crystal space into regions where the electron density contribution from a specific molecule is greater than that from any other molecule. Key properties mapped onto this surface include dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). These distances are normalized and plotted to create a unique fingerprint for the compound's intermolecular contacts.

This analysis allows for the decomposition of the crystal packing into specific types of interactions and their relative contributions. For example, in similar sulfonamide structures, the most significant contributions to the Hirshfeld surface are often from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. Other interactions, such as nitrogen-hydrogen (N···H/H···N) and those involving the nitrile group (C···N), can also be identified and quantified.

The results are often visualized using 2D fingerprint plots, where the distribution of dᵢ and dₑ provides a graphical summary of the intermolecular interactions. The shape and features of this plot are characteristic of the types of contacts present. For instance, sharp spikes in the plot are indicative of strong hydrogen bonds, while more diffuse regions represent weaker van der Waals interactions.

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Sulfonohydrazide (Note: This data is for a related compound and illustrates the typical output of a Hirshfeld analysis. Specific data for this compound is not publicly available.)

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 52.0 |

| C···H/H···C | 22.5 |

| O···H/H···O | 15.3 |

| N···H/H···N | 6.7 |

| C···O/O···C | 3.1 |

| Data sourced from reference. |

This detailed analysis of intermolecular forces is crucial for understanding a compound's stability, solubility, and potential polymorphism.

Biological and Pharmacological Research of 4 Piperidine 1 Sulfonyl Benzonitrile and Analogues

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 4-(Piperidine-1-sulfonyl)benzonitrile and its analogues, these studies have provided critical insights into the molecular features required for their pharmacological effects.

Modifications to the core structure of benzenesulfonamide (B165840) and piperidine (B6355638) derivatives have a profound impact on their biological efficacy. Research has shown that the nature and position of substituents on the aromatic rings and the piperidine moiety can significantly alter activity.

For antimicrobial applications, the nature of substitutions on both the benzhydryl and sulfonamide rings has been found to influence antibacterial activity. nih.gov In a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, specific substitutions led to compounds with significant potency against various plant pathogens. nih.govresearchgate.net Similarly, for antitubercular sulfonamides, SAR studies indicate that activity under aerobic conditions can decrease with a shorter linkage between a nitrotriazole ring and the sulfamido group. nih.gov The antitubercular activity of 3-nitrotriazole-based sulfonamides was also found to increase with lipophilicity. nih.govuthscsa.edu